molecular formula C16H14N4O B056921 Solvent Yellow 16 CAS No. 119371-24-3

Solvent Yellow 16

Cat. No.: B056921
CAS No.: 119371-24-3
M. Wt: 278.31 g/mol
InChI Key: XCKGFJPFEHHHQA-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- is a complex organic compound with the molecular formula C16H14N4O. This compound is part of the pyrazolone family, known for its diverse chemical properties and applications. It is characterized by the presence of a pyrazolone ring, a phenyl group, and an azo group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- typically involves the azo coupling reaction. This reaction is carried out by reacting 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with a diazonium salt, such as cyclopropyldiazonium, under basic conditions . The reaction yields the corresponding azo compound with high efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The phenyl and azo groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazolone ring.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted pyrazolone derivatives.

Scientific Research Applications

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- involves its interaction with molecular targets and pathways. The compound exerts its effects by:

    Clearing oxygen free radicals: It acts as an antioxidant, neutralizing free radicals and preventing oxidative damage.

    Inhibiting lipid peroxidation: It prevents the oxidation of lipids, protecting cell membranes from damage.

    Regulating inflammatory factors: It modulates the expression of inflammatory cytokines, reducing inflammation.

    Inhibiting apoptosis: It prevents programmed cell death, promoting cell survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- stands out due to its unique combination of a pyrazolone ring, phenyl group, and azo group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-methyl-2-phenyl-4-phenyldiazenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)20(19-12)14-10-6-3-7-11-14/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKGFJPFEHHHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052098
Record name C.I. Solvent Yellow 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4314-14-1
Record name Solvent Yellow 16
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4314-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI 12700
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Yellow 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one
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